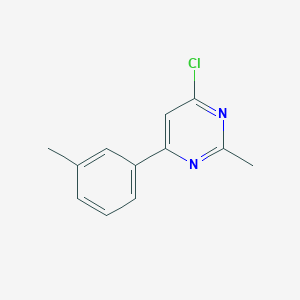
4-Cloro-2-metil-6-(3-metilfenil)pirimidina
Descripción general
Descripción
4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound has a chloro group at position 4, a methyl group at position 2, and a 3-methylphenyl group at position 6. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Aplicaciones Científicas De Investigación
4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichloropyrimidine with 3-methylphenylmagnesium bromide (Grignard reagent) in the presence of a catalyst such as iron(III) acetylacetonate. The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures (0°C) to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors may also be employed to enhance reaction control and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are employed.
Major Products Formed
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidines.
Coupling: Formation of biaryl derivatives.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it can block the activity of protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The molecular targets and pathways involved vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-methylpyrimidine: Similar structure but lacks the 3-methylphenyl group.
4-Chloro-6-methylpyrimidine: Similar structure but lacks the 3-methylphenyl group.
4-Chloro-2,6-dimethylpyrimidine: Similar structure but lacks the 3-methylphenyl group.
Uniqueness
4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine is unique due to the presence of the 3-methylphenyl group at position 6, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to specific biological targets and improve its pharmacokinetic properties compared to other pyrimidine derivatives .
Propiedades
IUPAC Name |
4-chloro-2-methyl-6-(3-methylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-4-3-5-10(6-8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEZOIIZYPYWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















